molecular formula C8H12O B1659739 JV483QW9NB CAS No. 67671-06-1

JV483QW9NB

Cat. No.: B1659739
CAS No.: 67671-06-1
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JV483QW9NB is a bicyclic compound with a unique structure that includes a norbornene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JV483QW9NB typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the norbornene structure. The subsequent functionalization of the norbornene framework can be achieved through various methods, including hydroboration-oxidation, which introduces the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

JV483QW9NB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

JV483QW9NB has several applications in scientific research:

Mechanism of Action

The mechanism of action of JV483QW9NB involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The norbornene framework provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JV483QW9NB is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its rigid bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

67671-06-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m1/s1

InChI Key

LUMNWCHHXDUKFI-CSMHCCOUSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CO

SMILES

C1C2CC(C1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

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